Benzo[c]isothiazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2,1-benzothiazol-6-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-2-1-5-4-10-8-7(5)3-6/h1-4,9H |
InChI Key |
SVNIPHUGIYNHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CSN=C2C=C1O |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C Isothiazol 6 Ol
De Novo Synthesis Strategies for the Benzo[d]isothiazole Core
The formation of the benzo[d]isothiazole heterocyclic system from acyclic or simpler cyclic precursors is a cornerstone of its synthesis. These de novo strategies involve the construction of the isothiazole (B42339) ring fused to a benzene (B151609) ring through various ring-closure reactions.
Ring-Closure Reactions and Precursors
A prominent method for constructing the benzo[d]isothiazole core involves the reaction of an appropriately substituted benzaldehyde (B42025) with a source of sulfur and nitrogen. A key example is the synthesis of a precursor to our target molecule, 6-methoxybenzo[d]isothiazole (B2670613). This reaction starts with 2-fluoro-4-methoxybenzaldehyde (B32593), which is treated with elemental sulfur and aqueous ammonia. google.comgoogleapis.com The process is carried out in a solvent such as 2-methoxyethanol. google.com This one-pot reaction assembles the isothiazole ring onto the pre-existing substituted benzene ring.
Other general strategies for the synthesis of the benzo[d]isothiazole scaffold often start from precursors where the nitrogen and/or sulfur atoms are already part of the aromatic starting material. For instance, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. mdpi.comnih.gov Another approach involves the reaction of 2-halobenzamides with a sulfur source like elemental sulfur or potassium thiocyanate (B1210189), often in the presence of a catalyst. mdpi.comarkat-usa.org
| Precursor(s) | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Fluoro-4-methoxybenzaldehyde | Sulphur, Aqueous Ammonia | 6-Methoxybenzo[d]isothiazole | google.comgoogleapis.com |
| 2-Mercaptobenzamides | Oxidizing Agent (e.g., O₂) | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| 2-Halobenzamides | Sulfur Source (e.g., S₈, KSCN) | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| o-Mercaptoacetophenones | S-nitrosation agent, Phosphine reagent | 3-Substituted benzo[d]isothiazoles | organic-chemistry.org |
Strategies for Ortho-Hydroxylation Introduction
Direct ortho-hydroxylation on a pre-formed benzo[d]isothiazole ring is a challenging transformation and is not the reported method for the synthesis of Benzo[d]isothiazol-6-ol. The more established route involves the installation of a protected hydroxyl group, such as a methoxy (B1213986) group, on the starting benzene ring, which is then carried through the ring-closure reaction. This protected group is later deprotected to reveal the hydroxyl functionality.
However, general methods for the ortho-C–H hydroxylation of aromatic compounds exist and could theoretically be applied. These reactions often employ powerful oxidizing agents and are typically directed by a coordinating group on the substrate. For instance, palladium-catalyzed ortho-hydroxylation of benzoic acids has been achieved using molecular oxygen as the oxidant. organic-chemistry.org The application of such a direct hydroxylation method to the benzo[d]isothiazole system would require specific investigation and development.
Functional Group Transformations to Benzo[d]isothiazol-6-ol
The synthesis of Benzo[d]isothiazol-6-ol is a prime example of how functional group transformations are strategically employed to achieve a target molecule. This often involves the use of a precursor that is more stable or easier to synthesize, followed by a modification in a later step.
Precursor Derivatization Approaches
The synthesis of Benzo[d]isothiazol-6-ol relies on the initial preparation of a derivatized precursor, namely 6-methoxybenzo[d]isothiazole. google.comgoogleapis.com As mentioned previously, this is synthesized from 2-fluoro-4-methoxybenzaldehyde. google.com This approach is advantageous because the methoxy group is generally stable under the conditions required for the formation of the isothiazole ring. The starting material, 4-methoxyaniline, can also be a precursor for other 6-methoxy-substituted benzothiazole (B30560) derivatives. nih.govekb.eg The derivatization of the benzene ring with a methoxy group at the appropriate position is a critical step that dictates the final position of the hydroxyl group in the target molecule.
Selective De-protection Methodologies
The final and crucial step in the synthesis of Benzo[d]isothiazol-6-ol is the selective de-protection of the methoxy group of 6-methoxybenzo[d]isothiazole. This transformation is achieved by cleaving the aryl methyl ether bond. A classic and effective reagent for this purpose is molten pyridine (B92270) hydrochloride. rsc.orgdiscofinechem.comwikipedia.org The reaction involves heating 6-methoxybenzo[d]isothiazole with pyridine hydrochloride at a high temperature, for instance, 210°C, potentially using microwave irradiation to facilitate the process. google.comgoogle.com This method is particularly useful for the demethylation of aryl methyl ethers and is a well-established procedure in organic synthesis. wikipedia.orgsciencemadness.org The mechanism involves the protonation of the ether oxygen by the pyridinium (B92312) ion, followed by nucleophilic attack of the chloride ion on the methyl group in an SN2 reaction, leading to the formation of the desired phenol (B47542) and methyl chloride. wikipedia.org Following the reaction, a standard aqueous workup and purification by chromatography yields Benzo[d]isothiazol-6-ol as a solid. google.com
Catalytic Approaches in Benzo[d]isothiazole Synthesis
While the reported synthesis of Benzo[d]isothiazol-6-ol from 2-fluoro-4-methoxybenzaldehyde does not explicitly mention a catalyst for the ring formation, catalytic methods are extensively used in the synthesis of the broader benzo[d]isothiazole family. These catalytic systems often offer milder reaction conditions, higher yields, and better functional group tolerance.
Transition metal catalysts, particularly those based on copper, palladium, and rhodium, have been instrumental in the development of new synthetic routes to benzo[d]isothiazoles.
Copper-catalyzed reactions are widely employed. For example, copper(I) iodide can catalyze the intramolecular N-S bond formation from 2-mercaptobenzamides. mdpi.comarkat-usa.org Copper(I) chloride has been used in the cascade reaction of 2-halobenzamides with elemental sulfur. mdpi.com Furthermore, CuBr₂ has been shown to catalyze the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to yield benzo[d]isothiazoles. organic-chemistry.orgacs.org
Palladium-catalyzed reactions have also been developed for the synthesis and functionalization of benzisothiazoles. For instance, palladium catalysts have been used in the carbonylation of 2,3-dihydro-1,2-benzisothiazoles to form 3,4-dihydro-2H-1,3-benzothiazin-2-ones. nih.govacs.org Palladium-catalyzed cross-coupling reactions are also key in synthesizing C-linked heterocyclic glucosides of benzisothiazoles. nih.gov
Rhodium-catalyzed synthesis provides another avenue. A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been reported for the direct construction of the isothiazole ring. acs.orgresearchgate.net
| Catalyst | Reaction Type | Precursors | Reference |
|---|---|---|---|
| Cu(I) salts (e.g., CuI, CuCl) | Intramolecular N-S bond formation/Cascade cyclization | 2-Mercaptobenzamides/2-Halobenzamides | mdpi.com |
| CuBr₂ | Annulation | 2-Bromo-N-arylbenzimidamides, S₈ | organic-chemistry.orgacs.org |
| Palladium complexes | Carbonylation/Cross-coupling | 2,3-Dihydro-1,2-benzisothiazoles/Glucal boronate and bromo heterocycle | nih.govacs.orgnih.gov |
| Rhodium complexes | Oxidative annulation | Benzimidates, Elemental sulfur | acs.orgresearchgate.net |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of benzo[c]isothiazole (B8754907) synthesis, these methods are instrumental in constructing the core heterocyclic ring system.
Copper-catalyzed reactions have shown particular promise. For instance, a modular and efficient approach to benzo[c]isothiazole 2-oxides has been developed via a copper-catalyzed intramolecular C-N cross-coupling reaction. researchgate.netthieme-connect.com This method is noted for its use of readily available starting materials, broad substrate scope, and high yields, highlighting its potential for industrial applications. researchgate.net While direct synthesis of Benzo[c]isothiazol-6-ol using this specific named reaction isn't detailed, the underlying strategy of metal-catalyzed intramolecular cyclization is a key concept. For the related benzo[d]isothiazole scaffold, copper-catalyzed methods have been extensively used. For example, the synthesis of benzo[d]isothiazolones has been achieved from 2-mercapto-N-substituted benzamides using copper(I) iodide. arkat-usa.org Similarly, copper-catalyzed cascade reactions of 2-halobenzamides with elemental sulfur or potassium thiocyanate provide routes to the benzo[d]isothiazolone core. mdpi.comnih.gov These examples from the isomeric series underscore the power of copper catalysis in forming the isothiazole ring fused to a benzene ring.
Palladium catalysis, another pillar of cross-coupling chemistry, has also been applied in the synthesis of related heterocyclic systems. For example, N-fused benzo researchgate.netarkat-usa.orgimidazo[2,1-b]thiazole derivatives have been prepared using a combination of copper and palladium-catalyzed C–S, C–N, and C–C bond forming reactions. acs.org While not a direct synthesis of the target molecule, this demonstrates the utility of palladium in complex heterocyclic constructions.
The following table summarizes some metal-catalyzed reactions for the synthesis of isothiazole and benzoisothiazole derivatives, which could be conceptually adapted for this compound.
| Catalyst | Reactants | Product Type | Reference |
| Copper(I) Iodide | 2-mercapto-N-substituted benzamides | Benzo[d]isothiazolones | arkat-usa.org |
| Copper(I) Chloride | 2-halobenzamides, Elemental Sulfur | Benzo[d]isothiazolones | mdpi.comnih.gov |
| Copper Bromide | 2-iodobenzamides, Elemental Sulfur (Microwave) | Benzo[d]isothiazolones | mdpi.com |
| Nano-Nickel Ferrite (B1171679) | 2-halobenzamides, Elemental Sulfur | Benzo[d]isothiazolones | mdpi.com |
| Copper Catalyst | Not specified | Benzo[c]isothiazole 2-oxides | researchgate.netthieme-connect.com |
Organocatalysis in Benzo[c]isothiazole Annulation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the realm of benzoisothiazole chemistry, organocatalysis has been primarily explored for the synthesis of chiral derivatives, often involving cycloaddition reactions.
For example, dihydroquinine-derived squaramide has been used as a catalyst in the (3 + 2) cycloaddition reaction of isocyanoacetates and saccharin-derived 1-azadienes, affording benzo[d]isothiazole 1,1-dioxide-dihydropyrroles with high yields and stereoselectivities. beilstein-journals.org Another example involves the use of a bifunctional squaramide-based chiral catalyst for the asymmetric [3+2]-cycloaddition of benzo[d]isothiazole 1,1-dioxide with (E)-4-hydroxy-1-phenylbut-2-en-1-one, yielding enantioenriched benzosultam-fused oxazolidines. mdpi.com
While these examples focus on the benzo[d]isothiazole isomer and its derivatives, the principles of organocatalytic annulation could potentially be applied to the synthesis of chiral this compound derivatives. The use of chiral organocatalysts to control the stereochemistry of ring-forming reactions is a rapidly developing field with significant potential.
Research into the direct organocatalytic synthesis of the benzo[c]isothiazole ring system is less prevalent in the reviewed literature. However, the development of organocatalytic methods for the synthesis of other benzofused heterocycles, such as benzoxazoles and benzothiazoles, suggests that analogous strategies for benzo[c]isothiazoles are a feasible area for future research. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzoisothiazole derivatives, several approaches align with these principles.
One key aspect is the use of environmentally benign solvents and catalysts. Aqueous media, for instance, has been successfully employed in the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com The use of recyclable catalysts, such as nano-nickel ferrite, also represents a step towards more sustainable chemical processes. mdpi.com Furthermore, metal-free synthetic methods are gaining attention. For example, the synthesis of 3,5-disubstituted isothiazoles has been achieved using ammonium (B1175870) acetate (B1210297) under metal-free conditions. rsc.org The use of Selectfluor, a "fluorine-free" reagent in certain contexts, for the selective oxidation of benzo[d]isothiazol-3(2H)-ones in aqueous media is another example of a greener approach. researchgate.net
Electrochemical methods also offer a green alternative to traditional chemical oxidants or reductants. The electrochemical dehydrogenative cyclization for the synthesis of benzo[d]isothiazol-3(2H)-ones via intramolecular N–S bond formation is a prime example, with hydrogen as the only byproduct. mdpi.com
The following table highlights some synthetic approaches for benzoisothiazole derivatives that incorporate green chemistry principles.
| Green Chemistry Principle | Synthetic Approach | Reactants/Conditions | Product Type | Reference |
| Use of Safer Solvents | Aqueous media | 2-mercaptobenzamides, CoPcS catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| Use of Recyclable Catalysts | Nano-nickel ferrite catalyst | 2-halobenzamides, S₈ | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| Metal-Free Conditions | Ammonium acetate | β-ketodithioesters | 3,5-disubstituted isothiazoles | rsc.org |
| Use of Greener Reagents | Selectfluor-mediated oxidation | Benzo[d]isothiazol-3(2H)-ones, aqueous media | Benzo[d]isothiazol-3(2H)-one-1-oxides | researchgate.net |
| Electrochemical Synthesis | Dehydrogenative cyclization | 2-mercaptobenzamides, (n-Bu)₄NBr | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
While direct applications of all these green methodologies to the synthesis of this compound are not explicitly documented, they provide a clear roadmap for the future development of more sustainable synthetic routes to this compound and its derivatives.
Advanced Spectroscopic and Structural Elucidation of Benzo C Isothiazol 6 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopynih.govsigmaaldrich.comugm.ac.idresearchgate.netmdpi.comnih.govresearchgate.netiucr.orgcarlroth.comlibretexts.org
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of a molecule.
Detailed Proton and Carbon Chemical Shift Analysissigmaaldrich.commdpi.comnih.govresearchgate.netcarlroth.com
The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. For aromatic compounds like Benzo[c]isothiazol-6-ol, protons on the benzene (B151609) ring typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current. The position of the hydroxyl (-OH) group and the heteroatoms (N and S) in the isothiazole (B42339) ring significantly influences the specific chemical shifts of the aromatic protons and carbons.
While specific data for this compound is not extensively published, analysis of related benzisothiazole derivatives provides insight into the expected spectral features. For instance, in a compound like 1,2-benzisothiazolin-3-one, aromatic protons appear between δ 7.4 and 8.1 ppm. nih.gov The proton of the hydroxyl group in this compound would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons in the fused ring system of benzisothiazoles typically appear in the δ 110-150 ppm range. mdpi.com Carbons attached to heteroatoms, like the C-S and C-N carbons, exhibit distinct chemical shifts. The carbon bearing the hydroxyl group (C-6) would be shifted downfield compared to other aromatic CH carbons due to the electronegativity of the oxygen atom.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Benzisothiazole Analog Data based on 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one in CDCl₃. iucr.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic H | 8.48 - 8.70 (m) | - |
| Aromatic C | - | 122.0 - 149.4 |
| C=O | - | 163.3 |
| CH₂ (cyclohexyl) | 4.39 (d) | 75.3 |
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignmentnih.govresearchgate.net
To definitively assign proton and carbon signals and establish the molecular structure, multidimensional NMR experiments are employed. libretexts.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J-coupling). sdsu.edu It helps to establish the sequence of protons within the aromatic ring of this compound.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This 2D technique correlates directly bonded carbon and proton atoms (¹J-coupling). columbia.edu It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). sdsu.educolumbia.edu HMBC is particularly powerful for connecting different fragments of a molecule. For this compound, it would confirm the connectivity between the protons on the benzene ring and the quaternary carbons of the fused ring system, including those adjacent to the sulfur and nitrogen atoms. mdpi.comresearchgate.net
Mass Spectrometry (MS) Techniquessigmaaldrich.commdpi.comresearchgate.netiucr.orgcarlroth.comlibretexts.orgcolumbia.edunationalmaglab.orgorientjchem.org
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmationmdpi.comcolumbia.edu
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C₇H₅NOS. HRMS would be used to confirm the experimentally measured exact mass matches the calculated theoretical mass, thereby validating the molecular formula. nih.goviucr.org
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅NOS |
| Calculated Exact Mass [M+H]⁺ | 152.0165 |
| Expected HRMS Result | An experimental m/z value within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidationmdpi.comorientjchem.org
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process, often involving collision-induced dissociation (CID), provides valuable structural information by revealing the fragmentation pathways of the molecule. ucdavis.edu For this compound, MS/MS analysis would likely show characteristic losses, such as the loss of CO, SO, or HCN, from the heterocyclic ring. The observed fragmentation pattern serves as a structural fingerprint, helping to distinguish it from other isomers. nih.gov
X-ray Crystallography of Benzo[c]isothiazol-6-olnih.govsigmaaldrich.comucdavis.eduresearchgate.net
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. wikipedia.org By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, one can generate a 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
While a specific crystal structure for this compound is not publicly available, studies on analogous compounds like 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one reveal key structural features expected for this class of compounds. iucr.orgiucr.org The fused benzo[c]isothiazole (B8754907) ring system is expected to be virtually planar. iucr.org The crystal packing would be influenced by intermolecular forces such as hydrogen bonding, particularly involving the hydroxyl group of this compound, and potential π-π stacking interactions between the aromatic rings of adjacent molecules.
Table 3: Representative Crystallographic Data for a Benzisothiazole Analog Data from 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. iucr.org
| Parameter | Observation |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Key Structural Feature | The nine-membered heterobicyclic system is virtually planar. iucr.org |
| Intermolecular Interactions | Evidence of weak intermolecular C—H⋯O hydrogen bonding. iucr.org |
| Intramolecular Interactions | Potential for intramolecular chalcogen bonding between the sulfur and a nearby oxygen atom. iucr.orgiucr.org |
Single Crystal X-ray Diffraction for Solid-State Structure
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, analysis of its isomers and related derivatives provides insight into the expected molecular geometry and crystal packing.
For instance, the structure of a spiropyridazine-benzosultam, synthesized from 3-ethylbenzo[d]isothiazole 1,1-dioxide, was unequivocally confirmed by single-crystal X-ray crystallography, demonstrating the utility of this technique in verifying the constitution of complex benzoisothiazole derivatives. beilstein-journals.org Another related compound, 2-(1H-benzo[d] mdpi.comfrontiersin.orgrsc.orgtriazol-1-yl)benzo[d]thiazole, was crystallized and its structure determined, providing precise bond lengths and angles for the benzothiazole (B30560) moiety. crystallography.net
The crystallographic data for such analogs are crucial for understanding the fundamental structural parameters of the bicyclic ring system. These parameters include the planarity of the fused rings and the conformation of substituents. In a study on 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the thiadiazole and thiazole (B1198619) rings were found to be non-planar, with a dihedral angle of 32.61 (10)°. iucr.org For this compound, the hydroxyl group's orientation relative to the benzoisothiazole plane would be a key structural feature determined by X-ray diffraction.
Below is a table summarizing crystallographic data for representative analog structures.
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |
|---|---|---|---|---|---|
| 2-(1H-benzo[d] mdpi.comfrontiersin.orgrsc.orgtriazol-1-yl)benzo[d]thiazole | C13 H8 N4 S | Orthorhombic | P 21 21 21 | a = 4.75 Å, b = 13.031 Å, c = 18.356 Å | crystallography.net |
| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | C10H7FN2OS | Monoclinic | P21/c | a = 12.2171 Å, b = 5.0741 Å, c = 15.7078 Å, β = 98.820° | usta.edu.co |
| Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide (Sodium Salt) | C7H5NO2S2 | Orthorhombic | Pna21 | Not specified | biosynth.com |
Hydrogen Bonding Network Analysis
The presence of a hydroxyl group (-OH) and a nitrogen atom in this compound makes it an ideal candidate for forming robust hydrogen bonding networks, which dictate the supramolecular assembly in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the isothiazole nitrogen can act as an acceptor.
Studies on analogous structures confirm the prevalence of such interactions. In the crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, molecules are linked by moderately strong N-H···N hydrogen bonds to form inversion dimers. usta.edu.co These dimers are further connected by weak C-H···O interactions into chains. usta.edu.co Similarly, in 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo usta.edu.conih.govthiazolo[3,2-a]pyridine-4-carboxamide, the packing involves several classical hydrogen bonds, including N-H···O and N-H···N interactions. continental.edu.pe
The analysis of thiazole derivatives reveals a variety of hydrogen bonding motifs:
N-H···N bonds: Frequently lead to the formation of dimeric structures with R²₂(8) ring motifs. nih.gov
N-H···O bonds: Connect dimers into larger layered structures. nih.gov
C-H···N/O/S bonds: Weaker, non-classical interactions that provide further stability to the crystal packing. iucr.org
O-H···N/O bonds: In hydroxyl-containing analogs, strong O-H···N or O-H···O bonds are expected. In a silver(I) complex with thiazole-2-carboxylic acid, a strong O-H···O hydrogen bond links adjacent complexes into a tape-like structure. researchgate.net
For this compound, it is highly probable that the primary intermolecular interaction would be a strong O-H···N hydrogen bond between the hydroxyl group of one molecule and the isothiazole nitrogen of another, leading to the formation of chains or dimers.
| Analog Compound Type | Observed Hydrogen Bond Types | Resulting Supramolecular Motif | Reference |
|---|---|---|---|
| Amide-thiazole derivatives | N-H···N, C-H···O | Inversion dimers, chains, sheets | usta.edu.co |
| Amino-thiazole derivatives | N-H···N, N-H···O | Dimers with R²₂(8) rings, layers | nih.gov |
| Thiazole-thiadiazole derivatives | C-H···N | Intermolecular chains | iucr.org |
| Thiazole-carboxylic acid complexes | O-H···O, C-H···O | Hydrogen-bonded tapes | researchgate.net |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and elucidating molecular structure. The analysis of benzothiazole (BT) and its derivatives provides a reliable framework for assigning the expected vibrational modes of this compound. researchgate.netresearchgate.net
The spectra of these compounds are characterized by several key regions:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
O-H Stretching: A broad band corresponding to the O-H stretch of the hydroxyl group is expected in the 3200-3600 cm⁻¹ region, with its exact position and shape influenced by the extent of hydrogen bonding.
Ring Stretching: The C=C and C=N stretching vibrations of the fused aromatic rings occur in the 1400-1650 cm⁻¹ region. researchgate.net These bands are characteristic of the benzothiazole core.
C-H Bending: In-plane and out-of-plane C-H bending modes are found in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. researchgate.netresearchgate.net
C-S Stretching: The C-S stretching vibration is typically a weak to medium band found at lower wavenumbers, often mixed with other ring deformations.
Theoretical studies using Density Functional Theory (DFT) on compounds like 3-chloro-1,2-benzisothiazole (B19369) have been shown to accurately predict vibrational frequencies, aiding in the precise assignment of experimental spectra. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Analog | Reference |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | General for phenols | |
| Aromatic C-H Stretch | 3000 - 3100 | Benzothiazole | researchgate.net |
| C=N Stretch | ~1640 | Riluzole (a benzothiazole derivative) | researchgate.net |
| Aromatic C=C Stretch | 1400 - 1600 | Benzothiazole | researchgate.netresearchgate.net |
| C-H In-plane Bend | ~1550 | Riluzole | researchgate.net |
| C-H Out-of-plane Bend | 700 - 900 | Benzothiazole | researchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic spectra of this compound are expected to be dominated by the photophysical behavior of its chromophoric core, modified by the hydroxyl substituent. The most informative analog for this analysis is 2-(2'-hydroxyphenyl)benzothiazole (HBT), a well-studied molecule known for its unique fluorescence properties. nih.govresearchgate.net
HBT exhibits absorption bands in the UV region, typically between 260 and 370 nm, which correspond to π-π* transitions within the conjugated aromatic system. nih.govresearchgate.net Upon excitation, HBT displays a characteristic dual fluorescence. A higher-energy emission band (e.g., ~385 nm) is attributed to the locally excited enol form, while a significantly red-shifted, large Stokes shift emission (e.g., ~512 nm) originates from a keto tautomer formed in the excited state. nih.gov This phenomenon is highly sensitive to the environment; polar solvents tend to stabilize the enol form through intermolecular hydrogen bonding, which can suppress the keto emission and enhance the normal fluorescence. nih.govresearchgate.net
| Analog | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|---|
| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | Cyclohexane | ~335 | 385 (Enol), 512 (Keto) | nih.gov |
| Dichloromethane | ~335 | ~385 (Enol), ~510 (Keto) | nih.govamazonaws.com | |
| Ethanol (B145695) | ~335 | ~385 (Enol, enhanced), ~512 (Keto, suppressed) | nih.gov | |
| 2-(5-amino-2-methoxyphenyl)benzothiazole | Acetonitrile | 366 | 480 | researchtrends.net |
Chromophore Analysis
The chromophore responsible for the electronic transitions in this compound is the benzoisothiazole bicyclic system. This π-conjugated aromatic framework is the primary absorber of UV radiation. researchgate.net The properties of this chromophore are significantly modulated by substituents. The hydroxyl (-OH) group at the 6-position acts as a powerful auxochrome—an electron-donating group that modifies the absorption and emission characteristics of the core chromophore.
The electronic behavior is governed by an intramolecular charge transfer (ICT) process. researchtrends.netunimore.it Upon photoexcitation, electron density is transferred from the electron-rich phenolic moiety (the donor) to the electron-accepting benzoisothiazole ring. This ICT character of the excited state is fundamental to the molecule's photophysics. The presence of electron-withdrawing groups on the benzothiazole ring can further enhance this effect, leading to a stabilization of the LUMO and a bathochromic (red) shift in the absorption spectrum. unimore.it In the case of this compound, the position of the hydroxyl group on the benzo ring makes it a donor-π-acceptor (D-A) type system.
Excited State Dynamics Investigations
The excited-state dynamics of hydroxylated benzothiazoles are often dominated by an ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comacs.org This process is contingent on the presence of a pre-existing intramolecular hydrogen bond between the proton-donating hydroxyl group and a nearby proton-accepting atom, which in this family of molecules is the heterocyclic nitrogen. mdpi.comacs.org For this compound, the geometry must allow for the formation of such a hydrogen bond for ESIPT to occur.
The canonical model for this process is 2-(2'-hydroxyphenyl)benzothiazole (HBT). frontiersin.orgresearchgate.net The ESIPT photocycle in HBT involves four key steps:
Excitation: The ground-state enol form (E) absorbs a photon, transitioning to the Franck-Condon excited state (E*).
Proton Transfer: In the excited state, the acidity of the phenol (B47542) proton increases dramatically, facilitating an ultrafast (sub-picosecond) transfer to the nitrogen atom to form the excited keto tautomer (K*). researchgate.net Simulations predict this transfer occurs on a timescale of 50-100 femtoseconds. researchgate.net
Fluorescence: The K* tautomer relaxes to its ground state (K) by emitting a photon. Because the K* state is significantly lower in energy than the E* state, this fluorescence is substantially red-shifted, resulting in a large Stokes shift. researchgate.net
Reverse Transfer: In the ground state, the keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form (E), completing the cycle.
This entire process is exceptionally rapid, with the excited-state lifetime of HBT being on the order of picoseconds before it returns to the ground state via internal conversion, often involving molecular twisting. researchgate.net The efficiency of ESIPT is highly dependent on factors that can disrupt the intramolecular hydrogen bond, such as polar, protic solvents or aggregation, which can favor intermolecular interactions and lead to different de-excitation pathways. nih.govrsc.org
Chemical Reactivity and Derivatization of Benzo C Isothiazol 6 Ol
Electrophilic Aromatic Substitution Reactions at the Benzo[c]isothiazole (B8754907) Core
Electrophilic attack on the benzo[c]isothiazole (also known as 2,1-benzisothiazole) ring system is directed primarily by the substituents present on the benzenoid ring. rsc.org The isothiazole (B42339) portion of the molecule is electron-deficient and generally deactivating towards electrophilic substitution. Studies on the unsubstituted benzo[c]isothiazole show that electrophiles preferentially attack the 5- and 7-positions. rsc.org
In Benzo[c]isothiazol-6-ol, the hydroxyl group at the C-6 position is a powerful activating, ortho-, para- directing group. Its influence overrides the deactivating nature of the fused isothiazole ring. The ortho positions relative to the hydroxyl group are C-5 and C-7. Therefore, the directing effects of both the heterocyclic system and the hydroxyl group converge, strongly favoring electrophilic substitution at the C-5 and C-7 positions.
The introduction of halogen atoms or a nitro group onto the aromatic core of this compound is expected to proceed with high regioselectivity.
Halogenation: The reaction of benzo[c]isothiazole with bromine (Br₂) has been shown to yield a mixture of 5-bromo- and 7-bromo-2,1-benzisothiazole. rsc.org For this compound, the activating hydroxyl group would facilitate this reaction, likely leading to a mixture of 5-bromo- and 7-bromo-benzo[c]isothiazol-6-ol, and potentially the 5,7-dibromo derivative under more forcing conditions.
Nitration: Nitration of the parent benzo[c]isothiazole ring with mixed acid (HNO₃/H₂SO₄) yields primarily 5-nitro-2,1-benzisothiazole, with smaller amounts of the 7-nitro and 4-nitro isomers. rsc.org For the 6-hydroxy derivative, the directing effect of the hydroxyl group is paramount. rsc.org This leads to the strong prediction that nitration will occur at the positions ortho to the hydroxyl group, namely C-5 and C-7, yielding 5-nitro- and 7-nitro-benzo[c]isothiazol-6-ol.
| Reaction | Electrophile | Reagents | Predicted Major Products |
|---|---|---|---|
| Halogenation | Br⁺ | Br₂, FeBr₃ | 5-Bromo-benzo[c]isothiazol-6-ol and 7-Bromo-benzo[c]isothiazol-6-ol |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 5-Nitro-benzo[c]isothiazol-6-ol and 7-Nitro-benzo[c]isothiazol-6-ol |
Friedel-Crafts reactions on the benzo[c]isothiazole system are challenging due to the deactivating nature of the isothiazole ring, which can coordinate with the Lewis acid catalyst. However, the strongly activating hydroxyl group at C-6 should facilitate these reactions. The acylation or alkylation would be expected to occur at the most nucleophilic positions, C-5 and C-7. Successful Friedel-Crafts acylation has been demonstrated on the related benzothiazole (B30560) scaffold. ekb.eg It is plausible that under appropriate conditions, this compound could undergo acylation or alkylation to yield the corresponding 5- and 7-substituted derivatives.
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Acylation | RCOCl, AlCl₃ | 5-Acyl-benzo[c]isothiazol-6-ol and 7-Acyl-benzo[c]isothiazol-6-ol |
| Alkylation | R-Cl, AlCl₃ | 5-Alkyl-benzo[c]isothiazol-6-ol and 7-Alkyl-benzo[c]isothiazol-6-ol |
Nucleophilic Reactivity at the Benzo[c]isothiazole System
The nucleophilic reactivity of this compound is centered on two main areas: reactions involving the phenolic hydroxyl group and reactions that target the heterocyclic isothiazole ring, potentially leading to its cleavage.
The hydroxyl group at C-6 behaves as a typical phenol (B47542). It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of substitution reactions.
O-Alkylation (Ether Formation): In the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the hydroxyl group can be alkylated by alkyl halides (e.g., methyl iodide, ethyl bromide) via the Williamson ether synthesis to produce 6-alkoxybenzo[c]isothiazoles.
O-Acylation (Ester Formation): The hydroxyl group can react with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding esters. This reaction is a common method for protecting the hydroxyl group.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| O-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | 6-Alkoxybenzo[c]isothiazole (Ether) |
| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Benzo[c]isothiazol-6-yl ester |
The isothiazole ring is a relatively stable aromatic system. However, under certain conditions, it can undergo nucleophilic attack leading to ring cleavage. This reactivity is significantly enhanced if the isothiazole nitrogen is quaternized to form an isothiazolium salt.
Research has shown that isothiazolium salts react with carbanionic nucleophiles by initial attack on the sulfur atom. cdnsciencepub.com This attack is followed by the cleavage of the weak S-N bond, opening the isothiazole ring. The resulting intermediate can then undergo subsequent intramolecular reactions. cdnsciencepub.com While the neutral this compound is less susceptible to such reactions, treatment with strong nucleophiles or under conditions that activate the ring could potentially lead to its opening. For instance, oxidative ring-opening has been observed in the related benzothiazole system under mild, metal-free conditions. scholaris.ca
Functional Group Interconversions of the Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for the synthesis of a wide array of derivatives through functional group interconversions. A common strategy involves a two-step process where the hydroxyl group is first converted into a better leaving group, which is then displaced by a nucleophile.
One of the most effective methods is the conversion of the hydroxyl group to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SNAr-type reactions. This methodology allows for the introduction of various functionalities at the C-6 position.
| Step 1: Reagent | Intermediate | Step 2: Nucleophile (Nu⁻) | Final Product (6-Nu-benzo[c]isothiazole) |
|---|---|---|---|
| Tosyl Chloride (TsCl), Pyridine | Benzo[c]isothiazol-6-yl tosylate | Azide (N₃⁻) | 6-Azidobenzo[c]isothiazole |
| Cyanide (CN⁻) | Benzo[c]isothiazole-6-carbonitrile | ||
| Halides (Cl⁻, Br⁻, I⁻) | 6-Halobenzo[c]isothiazole | ||
| Amine (R₂NH) | 6-(Dialkylamino)benzo[c]isothiazole |
Esterification and Etherification
The hydroxyl group at the 6-position is expected to readily undergo esterification and etherification, two common reactions for phenolic compounds.
Esterification: This reaction involves the conversion of the hydroxyl group into an ester functionality, typically by reacting with an acyl halide, anhydride, or carboxylic acid. These reactions are often catalyzed by an acid or a base. For instance, the esterification of hydroxybenzoic acids has been demonstrated by reacting them with halocarbons in the presence of a nonquaternizable tertiary amine. google.com This suggests a similar pathway could be employed for this compound to produce various aryl esters, which can be valuable as intermediates or as compounds with modified biological activities.
Etherification: The synthesis of ethers from the phenolic group can be achieved through methods like the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form the corresponding ether. This derivatization is crucial for modifying the polarity and steric properties of the molecule.
| Reaction Type | Reagents & Conditions | Expected Product |
| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine | Benzo[c]isothiazol-6-yl acetate (B1210297) |
| Carboxylic acid (e.g., Acetic acid), Acid catalyst (H₂SO₄) | Benzo[c]isothiazol-6-yl acetate | |
| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (e.g., Methyl iodide) | 6-Methoxybenzo[c]isothiazole |
Oxidation Reactions
This compound has two primary sites susceptible to oxidation: the phenolic ring and the sulfur atom in the isothiazole ring.
Oxidation of the Phenolic Ring: Phenols can be oxidized to quinones under specific conditions. libretexts.org The oxidation of this compound could potentially yield a benzo[c]isothiazole-quinone derivative. Reagents such as chromic acid are known to oxidize phenols to p-benzoquinones. libretexts.org The resulting quinone structure would introduce a reactive Michael acceptor system, opening avenues for further functionalization.
Oxidation of the Sulfur Atom: The sulfur atom in the isothiazole ring is another potential site for oxidation. Studies on the isomeric benzo[d]isothiazol-3(2H)-ones have shown that the sulfur atom can be selectively oxidized to a 1-oxide using reagents like Selectfluor in an aqueous medium. nih.gov A similar transformation could be envisioned for this compound, which would lead to the corresponding S-oxide derivative, potentially altering the electronic properties and biological profile of the molecule.
| Oxidation Site | Reagent | Potential Product |
| Phenolic Ring | Chromic acid (H₂CrO₄) | Benzo[c]isothiazole-4,7-dione (or other isomer) |
| Sulfur Atom | Selectfluor, m-CPBA | This compound 1-oxide |
Regioselective Functionalization Strategies
Achieving regioselective functionalization on the benzene (B151609) portion of the benzo[c]isothiazole core is a significant synthetic challenge. The inherent reactivity of the ring is influenced by the fused isothiazole moiety and the directing effects of the hydroxyl group. Methodologies developed for other benzofused heterocycles, such as 2,1,3-benzothiadiazole (B189464) (BTD), offer insights into potential strategies. nih.govacs.org
One powerful strategy is the use of transition-metal-catalyzed C-H bond activation. For example, iridium-catalyzed C-H borylation can install a versatile boronic ester group onto the aromatic ring, which can then participate in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl, alkyl, or other functional groups. nih.gov The directing effect of the hydroxyl group (or a protected form) would be expected to favor functionalization at the ortho and para positions (C-5 and C-7). Carboxylate-assisted ruthenium-catalyzed C-H arylation has also demonstrated high regioselectivity in related systems. nih.govacs.org These advanced methods allow for the precise installation of substituents, which is crucial for structure-activity relationship studies.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound can be approached by either modifying the parent molecule or by constructing the heterocyclic system from appropriately substituted precursors. General synthetic strategies for isothiazoles and their fused analogs often involve the formation of key C-S and N-S bonds through cyclization reactions. organic-chemistry.orgmedwinpublishers.comarkat-usa.org
For instance, a common approach to building the benzo[d]isothiazole scaffold involves the oxidative cyclization of 2-mercaptobenzamides. arkat-usa.org A plausible route to this compound analogs could involve the cyclization of a substituted o-aminobenzaldehyde or related precursor. The synthesis of various benzothiazole derivatives has been achieved through the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or ketones. mdpi.com By analogy, starting with a functionalized aminothiophenol containing a hydroxyl group at the correct position could provide a direct route to the this compound core, which could then be further derivatized.
Three-component reactions have also emerged as powerful tools for synthesizing substituted isothiazoles and thiazoles, offering a high degree of molecular diversity from simple starting materials. researchgate.net Adapting such multicomponent strategies could provide efficient access to a library of this compound analogs with diverse substitution patterns.
Theoretical and Computational Studies of Benzo C Isothiazol 6 Ol
Electronic Structure and Aromaticity Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Benzo[c]isothiazol-6-ol, this involves understanding the distribution of electrons within the fused aromatic system and the influence of the sulfur and nitrogen heteroatoms and the hydroxyl substituent.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular geometries, electronic properties, and spectroscopic data. researchgate.net DFT calculations for heterocyclic molecules, such as benzoisoxazole and benzimidazole (B57391) derivatives, have shown excellent correlation with experimental data. researchgate.netresearchgate.net For this compound, DFT calculations at a level like B3LYP/6-311+G(d,p) would be employed to optimize the molecular geometry and compute key electronic parameters. researchgate.net
Table 5.1: Predicted Key Parameters for this compound based on Analogous Compounds (Note: The following values are illustrative and based on general principles and data from related compounds, as specific literature data for this compound is unavailable.)
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Optimized Geometry | Planar fused ring system. | General structure of benzisothiazoles. |
| HOMO Energy | Localized primarily on the benzene (B151609) ring and sulfur atom. | Typical for sulfur-containing aromatic heterocycles. |
| LUMO Energy | Distributed across the π-conjugated system. | Common in fused aromatic systems. |
| HOMO-LUMO Gap | Moderate; influences electronic transitions and reactivity. | Based on studies of related benzo-fused heterocycles. researchgate.net |
| Electrostatic Potential | Negative potential around the nitrogen and oxygen atoms. | Indicates sites for electrophilic attack. |
Aromaticity is a key concept in chemistry, and several indices are used to quantify it. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which is based on magnetic shielding.
For fused systems like this compound, the aromaticity of each ring can be assessed separately. Studies on related benzo-fused heterocycles show that benzo-annelation affects the aromaticity of the individual rings. researchgate.net The benzene ring is expected to retain significant aromatic character, while the five-membered isothiazole (B42339) ring will exhibit a lower degree of aromaticity.
Table 5.2: Expected Aromaticity Indices for the Rings of this compound (Note: These are qualitative predictions based on trends observed in analogous heterocyclic systems, as specific calculated values for this compound are not available in the cited literature.)
| Ring | Aromaticity Index | Expected Value/Character | Rationale |
| Benzene Ring | HOMA | Close to 1 | Expected to be highly aromatic. |
| NICS(1) | Significantly negative | Indicates diatropic ring current, characteristic of aromaticity. | |
| Isothiazole Ring | HOMA | Moderately positive | Less aromatic than the benzene ring due to heteroatoms and ring strain. |
| NICS(1) | Slightly negative to near zero | Lower aromatic character compared to the benzene ring. |
Conformational Analysis and Tautomerism
Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For this compound, the presence of the hydroxyl group on the benzene ring introduces the possibility of phenol-keto tautomerism, in addition to other potential tautomeric forms involving the isothiazole ring.
Computational methods can map the potential energy surface to identify the most stable tautomers and conformers. For this compound, the primary tautomeric equilibrium would be between the phenol (B47542) form (6-hydroxy) and a corresponding keto tautomer. A handbook on heterocyclic chemistry notes that while the parent benzo[c]isothiazole (B8754907) exists as such, certain derivatives can favor tautomers with a hypervalent sulfur atom, a possibility that would be explored in a full computational analysis. archive.org Theoretical studies on other hydroxy-substituted heterocycles confirm that the relative stability of tautomers is highly dependent on the system and can be influenced by solvent effects. nih.gov The 6-hydroxy form is generally expected to be the most stable tautomer due to the energetic favorability of the aromatic benzene ring.
The pathways for interconversion between tautomers involve transition states, the energies of which determine the kinetic barrier to the transformation. Computational studies can model these pathways, providing the activation energies for proton transfer. For related azole systems, these barriers can be significant, influencing which tautomer is observed under given conditions. The interconversion can be catalyzed by acids or bases, a factor that is also amenable to computational modeling.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally.
For this compound, several reaction types could be investigated. For instance, electrophilic substitution on the benzene ring is a common reaction for phenols. DFT calculations could predict the most likely site of substitution (ortho or para to the hydroxyl group) by analyzing the electron density and the stability of the sigma-complex intermediates.
Another area of interest is cycloaddition reactions. A computational study on the [3+2] cycloaddition of benzo[c]isothiazole with an azomethine ylide confirmed the proposed reaction mechanism through DFT analysis of the transition states. Similarly, the mechanism of a bromination reaction of a related cyclic sulfoximine, 2-methyl-3H-2λ4-benzo[c]isothiazole 2-oxide, was investigated using a combination of experimental and computational methods. researchgate.net These studies demonstrate the capability of computational chemistry to provide detailed mechanistic insights into the reactions of the benzo[c]isothiazole scaffold.
Transition State Characterization
The characterization of transition states is fundamental to understanding the reaction mechanisms involving this compound, such as its synthesis or rearrangement. Density Functional Theory (DFT) is a primary computational method for locating and characterizing these high-energy structures on the potential energy surface.
For a hypothetical intramolecular cyclization reaction to form the this compound core, DFT calculations can elucidate the structure of the transition state. For instance, in the formation of the N-S bond, a key step in many benzisothiazole syntheses, the transition state would exhibit a partially formed N-S bond and specific geometric parameters that differ significantly from the reactant and product. acs.org
Computational studies on analogous systems, like the thermal rearrangement of substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides, have successfully used DFT methods (e.g., B3LYP/6-31+G(d,p)) to locate and characterize transition states. conicet.gov.ar These calculations reveal critical information such as the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is the defining feature. conicet.gov.ar
Table 1: Hypothetical Transition State Parameters for N-S Bond Formation This table presents plausible data for the transition state of an intramolecular cyclization leading to a this compound precursor, based on computational studies of similar reactions.
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | 25.8 kcal/mol | The Gibbs free energy barrier for the reaction. |
| Imaginary Frequency | -245 cm⁻¹ | The single imaginary frequency indicating a true transition state along the reaction coordinate. |
| N-S Bond Length | 2.15 Å | The elongated bond length in the transition state, intermediate between a non-bonded distance and a full covalent bond. |
| C-N-S Angle | 105.2° | The bond angle at the nitrogen atom during the ring-closing process. |
Reaction Coordinate Mapping
Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway from the transition state down to the reactants and products. conicet.gov.ar This mapping confirms that the identified transition state correctly connects the desired chemical species.
For the synthesis of this compound, an IRC calculation would trace the changes in geometry and energy as the molecule evolves from the transition state. This allows for the visualization of the entire reaction pathway, ensuring no intermediate steps have been overlooked. DFT calculations have been employed to map the free energy profile for reactions of related benzothiazoles, identifying key intermediates and transition states. nih.gov For example, in a proposed tandem reaction involving a brieflands.com-H shift and electrocyclization to form a 2,1-benzisothiazol-3-one, DFT studies unraveled a complex, multi-step mechanism. acs.org
Molecular Dynamics Simulations for Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for understanding how the solvent environment influences the structure, dynamics, and interactions of a solute like this compound. These simulations model the explicit movement of the solute and surrounding solvent molecules over time, providing insights that are not accessible through static quantum mechanical calculations. nih.gov
In an aqueous environment, the hydroxyl group of this compound would be expected to form hydrogen bonds with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing the stability of the solvation shell. Studies on similar heterocyclic compounds like benzotriazole (B28993) derivatives have used MD to investigate their interaction with surfaces in aqueous solutions, highlighting the importance of including explicit water molecules to obtain results consistent with experiments. researchgate.net
Table 2: Illustrative MD Simulation Output for this compound in Water This table shows hypothetical data that could be obtained from a 100 ns MD simulation, based on typical outputs from such studies.
| Parameter | Average Value | Description |
| RMSD of Backbone | 1.2 Å | Root Mean Square Deviation, indicating the stability of the bicyclic ring system during the simulation. |
| Solvent Accessible Surface Area (SASA) | 210 Ų | The surface area of the molecule exposed to the solvent, influencing solubility. |
| Solute-Water Hydrogen Bonds | 3.5 | The average number of hydrogen bonds between the solute and surrounding water molecules. |
| Radius of Gyration | 3.8 Å | A measure of the molecule's compactness in solution. |
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound derivatives, a theoretical QSAR study could be developed to predict their potential efficacy as, for example, enzyme inhibitors.
A QSAR model is typically built using a set of known active compounds (a training set). For each compound, a variety of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP for lipophilicity, molar refractivity), electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges), and topological indices that describe molecular shape and branching. ui.ac.idui.ac.id
Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation, which takes the form: Biological Activity = c0 + c1D1 + c2D2 + ... where D1, D2, etc., are the selected molecular descriptors and c0, c1, c2 are their coefficients determined by the regression analysis. nih.gov
For a hypothetical series of this compound derivatives, a QSAR study might reveal that activity is positively correlated with lipophilicity (LogP) and negatively correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), suggesting that more lipophilic compounds with a greater electron-accepting ability are more potent.
Table 3: Hypothetical QSAR Model for this compound Derivatives This table presents a plausible QSAR equation and its statistical validation parameters, based on studies of related benzisothiazole and benzothiazole (B30560) derivatives. nih.govui.ac.idinnovareacademics.in
| QSAR Equation | pIC50 = 0.45LogP - 0.98LUMO_Energy + 2.1 |
| Statistical Parameters | Value |
| Correlation Coefficient (R²) | 0.88 |
| Cross-validated R² (Q²) | 0.75 |
| Standard Error (SE) | 0.21 |
| F-statistic | 52.4 |
| Descriptor Importance | Description |
| LogP | Lipophilicity is positively correlated with activity. |
| LUMO Energy | Lower LUMO energy (higher electron affinity) is correlated with higher activity. |
This theoretical model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds.
Biological Activities and Mechanistic Insights of Benzo C Isothiazol 6 Ol and Its Derivatives Non Clinical Focus
Enzyme Inhibition and Activation Studies
Research into the direct enzymatic modulation by Benzo[c]isothiazol-6-ol is a nascent field. While the broader class of benzisothiazole and benzothiazole (B30560) derivatives has been investigated for various enzymatic activities, specific data for the this compound scaffold remains limited. The following subsections detail the available information regarding its interaction with specific enzyme families.
Kinase Inhibition Profiles (e.g., Serine/Threonine, Tyrosine Kinases)
Currently, there is a lack of specific, publicly available research detailing the kinase inhibition profiles of this compound or its direct derivatives. The exploration of small molecules for kinase inhibition is a robust area of research, utilizing large panels of recombinant kinases to establish unique inhibition patterns or "fingerprints" for various compounds. nih.gov These methods allow for the identification of which kinases are responsible for specific phosphorylation events within cellular extracts. nih.gov
While derivatives of other heterocyclic structures, such as indolyl-hydrazones and 2-aminopyrimidines, have been identified as potent inhibitors of kinases like PI3K, AKT-1, and EGFR, similar comprehensive screening data for this compound is not present in the current body of scientific literature. oncotarget.commdpi.com The development of macrocyclic inhibitors has also been a successful strategy for targeting kinases like DRAK1 and c-Met, but this has not yet been applied to the this compound scaffold. scienceopen.com
Phosphatase Modulation
Specific studies focusing on the modulation of phosphatases by this compound or its derivatives have not been extensively reported in the available scientific literature. While hybrid compounds incorporating pharmacophores like chalcone (B49325) and 1,2-benzothiazine have been investigated as selective inhibitors of alkaline phosphatase isozymes, this research does not extend to the this compound structure. researchgate.net
Protease Inhibition Mechanisms
There is currently no specific information available from published studies regarding the protease inhibition mechanisms of this compound or its derivatives. Although derivatives of the related benzo[d]isothiazol-3(2H)-one scaffold have been identified as potent inhibitors of viral proteases like those from the Dengue and West Nile viruses, similar investigations into this compound have not been documented. mdpi.com
Receptor Binding and Ligand-Receptor Interaction Studies
The interaction of small molecules with cellular receptors is fundamental to their biological activity. The following sections address the current state of knowledge regarding the binding of this compound and its derivatives to major receptor superfamilies.
G Protein-Coupled Receptors (GPCRs)
There is a lack of specific research data on the binding and interaction of this compound with G Protein-Coupled Receptors (GPCRs). GPCRs represent a large family of transmembrane receptors that are crucial targets for drug discovery, mediating a wide array of physiological signals. medcraveonline.comnih.gov The identification of ligand binding sites, both orthosteric and allosteric, is key to designing novel therapeutics. rsc.orgfrontiersin.org While benzo[d]isothiazole derivatives have been reported as potent positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the GPCR family, equivalent studies for this compound are not available in the current literature. researchgate.net
Nuclear Receptors
Specific studies detailing the binding of this compound or its derivatives to nuclear receptors are not found in the current scientific literature. Nuclear receptors are a critical class of ligand-activated transcription factors involved in numerous physiological processes. mdpi.comnih.gov Their ligand-binding domains are well-characterized targets for therapeutic intervention. nih.gov Although various natural and synthetic compounds have been identified as ligands for nuclear receptors like PPARs and RARs, research has not yet specifically implicated this compound in this context. mdpi.com
Ion Channels
Cellular Pathway Modulation in In Vitro Systems
In vitro studies on various benzo[c]isothiazole (B8754907) derivatives have demonstrated their ability to modulate key cellular pathways, particularly those involved in cell fate and proliferation.
Several studies have indicated that derivatives of the isothiazole (B42339) and benzo[c]isothiazole scaffold can induce apoptosis, or programmed cell death, in cancer cell lines. nih.govgoogle.com The proposed mechanisms often involve the activation of intrinsic apoptotic pathways. For instance, certain l-aryl-3,5-bis(het)aryl pyrazole (B372694) derivatives, which share heterocyclic structural motifs, have been found to induce cell death by activating apoptosis in breast adenocarcinoma and leukemic cells. google.com Similarly, other complex heterocyclic systems incorporating the isothiazole ring have been shown to exhibit antiproliferative properties through an apoptotic mechanism against various cancer cell lines. nih.gov While the precise molecular triggers initiated by benzo[c]isothiazole derivatives are not always fully elucidated, the induction of apoptosis appears to be a significant component of their cytotoxic effects in vitro. google.com
The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a key strategy in cancer therapy. Some compounds related to the benzo[c]isothiazole structure have been shown to interfere with cell cycle progression. For example, certain derivatives have been observed to cause cell cycle arrest, particularly at the G2/M checkpoint. googleapis.comresearchgate.net This arrest prevents the cell from entering mitosis, ultimately inhibiting cell division. The ability of these compounds to upregulate proteins like p21 and downregulate CDK1 and cyclin B1 mRNA levels has been implicated in this G2/M phase disruption. researchgate.net
Benzo[c]isothiazole derivatives have been investigated for their potential to inhibit various signal transduction pathways that are often dysregulated in diseases like cancer. googleapis.com Patents have described the use of benzo[c]isothiazole intermediates in the synthesis of inhibitors for pathways such as the Wnt signaling pathway. google.comgoogleapis.com The Wnt pathway is crucial for cell proliferation and differentiation, and its aberrant activation is linked to several cancers. googleapis.com Furthermore, these derivatives have been incorporated into molecules designed as inhibitors of protein kinases, which are key nodes in signal transduction. googleapis.comgoogle.com This includes inhibitors of KRAS G12C, a mutation found in several cancers. google.com
Table 1: Investigated Cellular Activities of Benzo[c]isothiazole Derivatives and Related Compounds
| Biological Activity | Compound Class/Derivative | Observed In Vitro Effect | Cell Line Examples | Reference |
| Apoptosis Induction | Isothiazole derivatives | Triggering of apoptotic pathways | Cancer cells | |
| Dispiro compounds with isatin | Promising antiproliferative properties via apoptotic mechanism | MCF7 (breast), K562 (leukemia) | nih.gov | |
| l-aryl-3,5-bis(het)aryl pyrazoles | Induction of cell death by apoptosis activation | Breast adenocarcinoma, leukemic cells | google.com | |
| Cell Cycle Regulation | Benzo[c]isothiazole-2,2-dioxide derivatives | Arrest at G2-M checkpoint | Not specified | googleapis.com |
| Oxindole derivatives | Disruption of G2/M cell cycle transition | MDA-PATC53 (pancreatic) | researchgate.net | |
| Signal Transduction | Pyrazole derivatives | Inhibition of the Wnt signaling pathway | Not specified | google.com |
| Piperazinyl)benzo[c]isothiazole derivatives | KRAS G12C inhibition | Not specified | google.com |
Antimicrobial and Antiviral Activity Mechanisms (In Vitro)
The isothiazole core is a well-known pharmacophore in the development of antimicrobial agents. thieme-connect.com Consequently, benzo[c]isothiazole derivatives have also been explored for their potential antimicrobial and antiviral properties in vitro.
Studies on various isothiazole derivatives have demonstrated their efficacy against a range of microbial pathogens. rsc.org For example, novel 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles have shown good antibacterial properties in vitro, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. rsc.org While specific antiviral mechanisms for benzo[c]isothiazole derivatives are less detailed, the broader class of isothiazoles has been investigated for activity against various viruses. thieme-connect.com
The precise bacterial targets of benzo[c]isothiazole derivatives are not extensively characterized in the available literature. The antimicrobial mechanism of isothiazoles is often broadly attributed to the inhibition of essential enzymatic pathways within the microbial cells. This can include interference with processes such as DNA replication and repair. However, the specific enzymes or proteins that are directly inhibited by this compound or its simple derivatives have yet to be definitively identified, marking an area for future research.
Table 2: Reported Antimicrobial Activity for Isothiazole Derivatives
| Compound Class/Derivative | Activity Type | Target Organism Examples | Reported Efficacy (MIC) | Reference |
| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Antibacterial | Not specified | 4 to 32 µg/mL | rsc.org |
| Isothiazole derivatives | Antibacterial | Proteus vulgaris, Proteus mirabilis, Staphylococcus aureus, Salmonella typhi | Not specified | nih.gov |
Viral Replication Cycle Interference
Currently, there is no specific, publicly available research detailing the mechanisms by which this compound or its direct derivatives may interfere with the viral replication cycle. Studies on related benzisothiazolone derivatives have shown that they can act as bifunctional inhibitors of HIV-1 reverse transcriptase, affecting both DNA polymerase and Ribonuclease H activities. googleapis.comCurrent time information in Bangalore, IN. For instance, certain derivatives have demonstrated the ability to inhibit viral replication with EC₅₀ values in the low micromolar range. googleapis.com Additionally, other research on benzothiazole derivatives has identified compounds that inhibit the Chikungunya virus (CHIKV) at various stages of its lifecycle, including post-entry mechanisms. However, these findings are specific to different structural backbones and cannot be directly attributed to this compound.
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
No molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with biological targets have been published in accessible scientific literature. This type of research is crucial for elucidating the binding modes and stability of a ligand within the active site of a protein.
For related benzisothiazole derivatives, these computational techniques have been applied successfully. For example, molecular docking and dynamics simulations have been used to explore how benzo[d]isothiazole derivatives bind to the PD-L1 protein, identifying key hydrophobic interactions and hydrogen bonds that are crucial for their inhibitory activity. Simulations typically analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) to assess the stability of the ligand-protein complex over time. Without such studies for this compound, its potential binding affinities and interaction patterns with any biological target remain unknown.
Applications of Benzo C Isothiazol 6 Ol in Chemical Sciences
As a Building Block for Complex Heterocyclic Systems
The isothiazole (B42339) ring, a five-membered heterocycle containing nitrogen and sulfur in a 1,2-relationship, is a key structural motif in many biologically active compounds. arkat-usa.org Its fused analogue, benzisothiazole, is utilized as a precursor for creating more complex molecular architectures. arkat-usa.orgnih.gov Although specific examples detailing the use of Benzo[c]isothiazol-6-ol are not extensively documented, the general reactivity of the benzisothiazole scaffold allows for its incorporation into larger, polyheterocyclic systems.
The benzisothiazole core is a valuable building block for the synthesis of complex polyheterocyclic compounds through fusion with other ring systems. arkat-usa.orgrsc.orgacs.org Synthetic strategies often involve the construction of the benzisothiazole nucleus followed by annulation reactions to append additional heterocyclic rings. For instance, derivatives of the isomeric benzo[d]isothiazole have been used to create elaborate structures such as benzo rsc.orgthno.orgisothiazolo[3,2-b]quinazolinones and chiral polyheterocyclic compounds containing a benzo rsc.orgthno.orgisothiazolo[2,3-a]chromeno[3,2-e]pyridine framework. arkat-usa.orgacs.org
The use of this compound as a direct precursor for polymerization is not well-documented in current chemical literature. However, related studies on benzo-fused sulfur-containing heterocycles highlight the potential for this class of compounds in polymer science. For example, research into the ring-opening polymerization (ROP) of benzo-fused thiolactones has led to the development of semi-aromatic polythioesters. cjps.org This work demonstrates that the incorporation of a benzo-fused ring can enhance the chemical recyclability of the resulting polymers. cjps.org While this research does not directly involve this compound, it suggests a potential area for future investigation into polymers derived from isothiazole-based monomers.
In Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. thno.orgnih.gov Host-guest chemistry and self-assembly are central concepts in this field, enabling the construction of organized molecular architectures. thno.orgrsc.org
Host-guest chemistry involves the formation of a complex between a larger host molecule with a binding cavity and a smaller guest molecule. thno.orgresearchgate.net The principles of molecular recognition, where the host selectively binds a specific guest, are fundamental to these interactions. nih.gov While specific studies on the host-guest chemistry of this compound are scarce, the broader class of benzisothiazolinones has been investigated for its supramolecular interactions. For example, chalcogen bonding, a non-covalent interaction involving a sulfur atom, has been identified as a key recognition motif in benzisothiazolinone derivatives, influencing their molecular assembly and reactivity. researchgate.net This suggests that the sulfur atom in the this compound ring could potentially participate in forming host-guest complexes.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.org This process is critical for creating functional supramolecular materials. researchgate.net Research on compounds structurally related to this compound provides insights into potential self-assembly behaviors. For instance, certain benzo[d]isothiazol-3(2H)-one derivatives have been shown to form centrosymmetric dimers in the solid state through weak C—H⋯O hydrogen bonds. researchgate.net Other heterocyclic systems, like T-shaped 2H-benzo[d] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazoles, have been observed to form organized aggregates in the solid state, with the morphology of these structures influenced by peripheral substituents. researchgate.net These findings suggest that this compound, with its hydroxyl group capable of hydrogen bonding, could also exhibit self-assembly properties, although specific studies have not been reported.
Role in Catalysis (e.g., as a Ligand or Organocatalyst)
Therefore, it is not possible to generate a scientifically accurate article on the specified topics for this compound. The available literature focuses on its synthesis rather than its direct application in bioimaging, sensing, optoelectronics, or catalysis.
Future Directions and Emerging Research Avenues for Benzo C Isothiazol 6 Ol
Development of Novel and Sustainable Synthetic Routes
The future synthesis of Benzo[c]isothiazol-6-ol and its derivatives is anticipated to pivot towards greener and more efficient methodologies. Traditional synthetic approaches often rely on harsh reaction conditions and hazardous reagents. Emerging research is expected to focus on catalyst-free reactions and the use of sustainable solvents. For instance, methods involving the condensation of 2-aminothiophenols with various carbonyl compounds in environmentally benign solvents like ethanol (B145695) are gaining traction for the synthesis of related benzothiazole (B30560) structures. nih.govmdpi.com Future synthetic strategies for this compound could adapt these principles, potentially through intramolecular cyclization of appropriately substituted benzene (B151609) derivatives.
A comparative analysis of potential future synthetic routes is presented in the table below, highlighting the advantages of sustainable approaches over classical methods.
| Synthetic Strategy | Key Features | Potential Advantages | Anticipated Challenges |
| Classical Synthesis | Multi-step reactions, use of strong acids/bases, organic solvents. | Well-established procedures for related compounds. | Poor atom economy, generation of toxic waste, harsh conditions. |
| Catalyst-Free Synthesis | Reactions in sustainable solvents (e.g., ethanol), room temperature conditions. nih.gov | High yields, high atom economy, environmentally friendly, reduced costs. nih.gov | Substrate scope limitations, potential for longer reaction times. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis, higher yields, improved purity. | Specialized equipment required, potential for localized overheating. |
| Flow Chemistry | Continuous reaction in a microreactor system. | Precise control over reaction parameters, enhanced safety, scalability. | High initial setup cost, potential for clogging. |
Exploration of Unconventional Reactivity Profiles
Future investigations into the reactivity of this compound are poised to move beyond conventional functional group transformations. A key area of interest will be the exploration of C-H functionalization, which allows for the direct modification of the carboaromatic backbone, thereby avoiding the need for pre-functionalized starting materials. Research into the reactivity of the isothiazole (B42339) ring itself, including ring-opening and rearrangement reactions, could also unveil novel chemical transformations and provide access to new heterocyclic systems. The influence of the hydroxyl group at the 6-position on the electronic properties and reactivity of the benzoisothiazole core will be a central theme of these explorations.
Advanced Computational Modeling for Predictive Design
The role of computational chemistry in guiding the development of new this compound derivatives is expected to expand significantly. Density Functional Theory (DFT) studies can be employed to predict the geometric and electronic properties of the molecule, offering insights into its reactivity and stability. Furthermore, in silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be instrumental in the early stages of drug discovery, allowing for the prioritization of candidates with favorable pharmacokinetic profiles. Molecular docking simulations will also play a crucial role in identifying potential biological targets by predicting the binding affinity and mode of interaction of this compound derivatives with various proteins. nih.gov
A hypothetical data table illustrating the types of parameters that could be generated through advanced computational modeling for a series of designed this compound derivatives is shown below.
| Derivative | LogP | Topological Polar Surface Area (Ų) | Predicted Target | Docking Score (kcal/mol) |
| This compound | 2.1 | 58.3 | Kinase A | -7.5 |
| 3-Methyl-benzo[c]isothiazol-6-ol | 2.5 | 58.3 | Kinase A | -7.8 |
| 3-Amino-benzo[c]isothiazol-6-ol | 1.8 | 84.3 | Protease B | -8.2 |
| 3-Chloro-benzo[c]isothiazol-6-ol | 2.7 | 58.3 | Kinase A | -8.0 |
Discovery of New Biological Targets and Mechanistic Insights (In Vitro)
While the biological activities of many benzothiazole and benzo[d]isothiazole derivatives have been explored, the specific in vitro biological profile of this compound remains largely uncharacterized. nih.govnih.gov Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets. Given the known activities of related compounds, initial investigations may target cancer cell lines and enzymes involved in neurodegenerative diseases. nih.govnih.gov Subsequent mechanistic studies will be crucial to understand how these molecules exert their biological effects at a molecular level.
The table below outlines potential in vitro assays that could be employed to uncover the biological activities of this compound derivatives.
| Biological Target Area | In Vitro Assay | Endpoint Measured | Potential Therapeutic Indication |
| Oncology | MTT assay on various cancer cell lines | Cell viability and proliferation | Cancer |
| Neurodegeneration | Acetylcholinesterase (AChE) inhibition assay | Enzyme activity | Alzheimer's Disease nih.gov |
| Inflammation | Cyclooxygenase (COX) inhibition assay | Enzyme activity | Inflammatory Disorders |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains | Microbial growth | Bacterial and Fungal Infections |
Integration into Advanced Functional Materials
The unique photophysical and electronic properties of heterocyclic compounds make them attractive candidates for applications in materials science. Future research could explore the incorporation of the this compound scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The hydroxyl group offers a convenient handle for polymerization or grafting onto surfaces, facilitating the development of novel functional materials. The study of how the benzo[c]isothiazole (B8754907) core influences properties such as fluorescence, charge transport, and molecular recognition will be a key research focus.
High-Throughput Screening Methodologies for Derivative Discovery
To expedite the discovery of novel this compound derivatives with desirable biological activities, high-throughput screening (HTS) methodologies will be indispensable. The development of robust and miniaturized assays will allow for the rapid evaluation of large compound libraries. HTS can be applied to identify compounds that modulate the activity of specific enzymes or receptors, or that exhibit cytotoxic effects against cancer cells. The data generated from HTS campaigns will not only identify promising lead compounds but also provide valuable structure-activity relationship (SAR) information to guide further optimization. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
